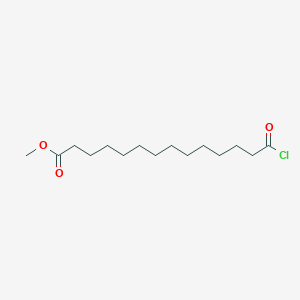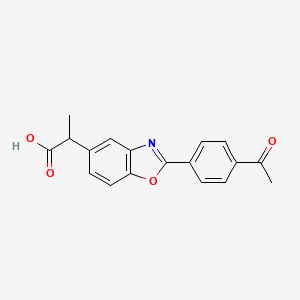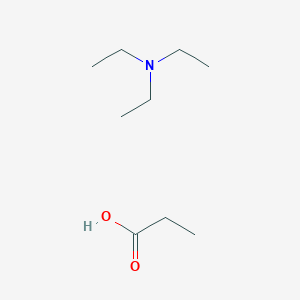![molecular formula C7H7N3O4 B14654631 5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid CAS No. 50450-97-0](/img/structure/B14654631.png)
5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid typically involves multiple stepsSubsequent steps involve the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, gold-catalyzed cyclization of pyrazoles by alkyne groups, and final cyclization using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . The compound may also interact with other enzymes and receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds contain pyrrole and pyrazine rings and exhibit various biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties.
Pyrimidine derivatives: These compounds have a six-membered ring with two nitrogen atoms and show a range of pharmacological effects, including antioxidant and antibacterial activities.
Uniqueness
5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid is unique due to its specific ring structure and the presence of hydroxyl groups at positions 5 and 7
Properties
CAS No. |
50450-97-0 |
|---|---|
Molecular Formula |
C7H7N3O4 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
5,7-dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid |
InChI |
InChI=1S/C7H7N3O4/c11-6-5-3(2-10(14)9-6)1-4(8-5)7(12)13/h1-2,8-9,11,14H,(H,12,13) |
InChI Key |
PHUVULKWRJIJHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C(NN(C=C21)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


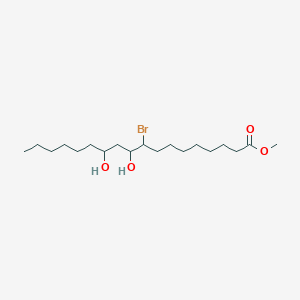
![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)


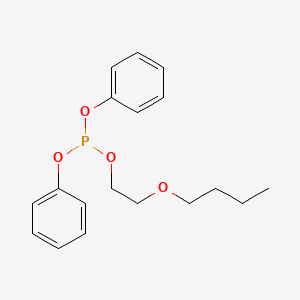



![2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)](/img/structure/B14654615.png)
